Ethylene (3-isocyanatomethylphenyl)-carbamate

Description

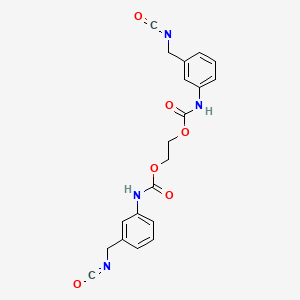

Ethylene (3-isocyanatomethylphenyl)-carbamate is a carbamate derivative characterized by an ethylene glycol backbone and a 3-isocyanatomethylphenyl substituent. Carbamates are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and polymer chemistry. The isocyanate group in this compound enhances reactivity, enabling covalent bonding with nucleophiles like amines or alcohols, which is critical for prodrug design or polymer crosslinking .

Synthesis typically involves two steps: (i) conversion of a primary amine to an isocyanate intermediate using phosgene or equivalents, followed by (ii) coupling with a hydroxyl group. However, polymerization side reactions can occur due to the high reactivity of the isocyanate group, necessitating mild conditions or protective strategies (e.g., activated 4-nitrophenyl carbamates) to improve yields .

Properties

CAS No. |

68092-73-9 |

|---|---|

Molecular Formula |

C20H18N4O6 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate |

InChI |

InChI=1S/C20H18N4O6/c25-13-21-11-15-3-1-5-17(9-15)23-19(27)29-7-8-30-20(28)24-18-6-2-4-16(10-18)12-22-14-26/h1-6,9-10H,7-8,11-12H2,(H,23,27)(H,24,28) |

InChI Key |

XFIRHQKNSMDAHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)OCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylene (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of ethylene with 3-isocyanatomethylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethylene (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isocyanate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions may produce substituted carbamate compounds .

Scientific Research Applications

Ethylene (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Ethylene (3-isocyanatomethylphenyl)-carbamate involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamate Derivatives

Ethylene (3-isocyanatomethylphenyl)-carbamate belongs to a broader class of N-substituted carbamates. Key structural analogs include:

Key Findings:

- Reactivity and Stability : this compound’s isocyanate group confers higher reactivity compared to 2-ethylhexyl analogs, which trade reactivity for steric stability due to bulky substituents . Diethylene glycol variants exhibit enhanced solubility in polar solvents but lower volatility .

- Biological Activity : Rivastigmine derivatives with aromatic substituents (e.g., 3-acetylphenyl) show acetylcholinesterase inhibition (IC₅₀ ~235–5,010 nM), whereas ethylene-linked carbamates prioritize physicochemical properties over direct bioactivity .

Functional Group Comparisons

- Carbamate vs. Thiocarbamate : Thiocarbamate analogs demonstrate superior hydrogen-bonding interactions (e.g., with Tyr70 in LuxR proteins), enhancing biological activity compared to oxygenated carbamates .

- Carbamate vs. Ester : Carbamates form stronger hydrogen bonds (via -NH and C=O groups), enabling gelation at lower concentrations than ester analogs. For example, carbamate-based gelators require 0.5–1.0 wt% vs. 2–5 wt% for esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.